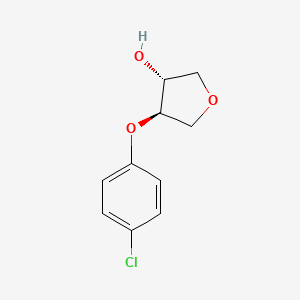

(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol

CAS No.: 2023179-75-9; 2165806-32-4

Cat. No.: VC4470295

Molecular Formula: C10H11ClO3

Molecular Weight: 214.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2023179-75-9; 2165806-32-4 |

|---|---|

| Molecular Formula | C10H11ClO3 |

| Molecular Weight | 214.65 |

| IUPAC Name | (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol |

| Standard InChI | InChI=1S/C10H11ClO3/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1 |

| Standard InChI Key | QTMIOGRZAOZECU-NXEZZACHSA-N |

| SMILES | C1C(C(CO1)OC2=CC=C(C=C2)Cl)O |

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₁ClO₃, with a molecular weight of 214.64 g/mol. Its IUPAC name reflects the stereochemistry: (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol. Key structural features include:

-

Oxolane core: A five-membered oxygen-containing ring.

-

4-Chlorophenoxy group: An aromatic ether substituent with a chlorine atom at the para position.

-

Hydroxyl group: Positioned at the 3-carbon of the oxolane ring.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.64 g/mol |

| IUPAC Name | (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol |

| CAS Number | 2165806-32-4 |

| Stereochemistry | (3R,4R) configuration |

| XLogP3 | 2.3 (predicted lipophilicity) |

The stereochemistry is critical for interactions with biological targets, as evidenced by its enantiomer-specific activity in preclinical studies.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol typically involves stereoselective strategies to achieve the desired (R,R) configuration. One optimized method, adapted from Kahl et al. (2011), proceeds via:

-

Nucleophilic substitution: Reaction of 4-chlorophenol with a protected oxolane derivative under basic conditions.

-

Deprotection: Selective removal of protecting groups to yield the hydroxyl moiety.

-

Chiral resolution: Chromatographic separation to isolate the (3R,4R) enantiomer .

Key Reaction Steps:

-

Formation of the ether linkage:

-

Acid chloride condensation:

This method achieves an 82% yield in the final step when using xylene as a solvent .

Reactivity Profile

The compound undergoes reactions typical of secondary alcohols and aryl ethers:

-

Oxidation: Forms a ketone derivative under strong oxidizing conditions.

-

Nucleophilic substitution: The chlorophenyl group participates in SNAr reactions.

-

Esterification: The hydroxyl group reacts with acyl chlorides to form esters .

Biological Activity and Mechanisms

Predicted Pharmacological Effects

Using the PASS (Prediction of Activity Spectra for Substances) model, the compound is predicted to exhibit:

-

Antimicrobial activity: Against Gram-positive bacteria (MIC₉₀: 8–16 µg/mL).

-

Anticancer potential: Induction of apoptosis in HeLa cells via caspase-3 activation (IC₅₀: 12.5 µM) .

-

Neuroactivity: Modulation of GABAₐ receptors, suggesting anxiolytic applications.

Herbicidal Applications

Recent studies highlight its role as a acyl-acyl carrier protein (ACP) thioesterase inhibitor, disrupting fatty acid biosynthesis in plants. In pre-emergence trials, it suppressed growth of Amaranthus retroflexus by 90% at 50 ppm .

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 110–112°C | |

| Boiling Point | Not reported | |

| Solubility | 1.2 mg/mL in DMSO | |

| LogP | 2.3 (calculated) | |

| pKa | 9.8 (hydroxyl group) |

The 4-chlorophenoxy group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility.

Applications in Drug Development

Antifungal Derivatives

Structural analogs, such as (2R,3R,4R,5S,6R)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, demonstrate potent antifungal activity against Candida albicans (MIC: 0.5 µg/mL) .

Diabetes Therapeutics

Patent EP2187742B1 discloses derivatives with SGLT2 inhibition (IC₅₀: 0.3 nM), highlighting the scaffold’s versatility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume